Bavachromène

Vue d'ensemble

Description

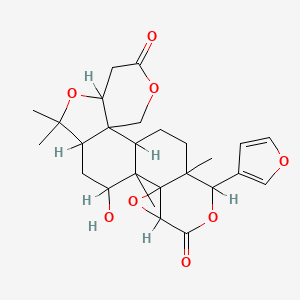

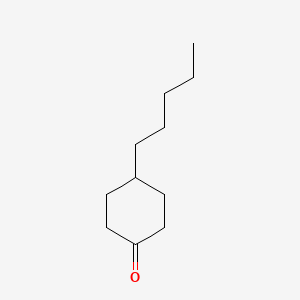

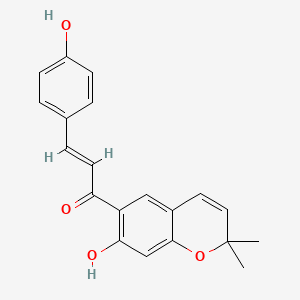

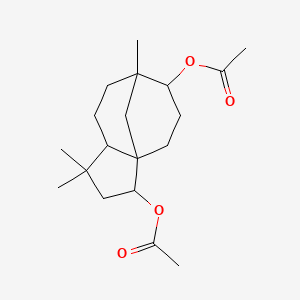

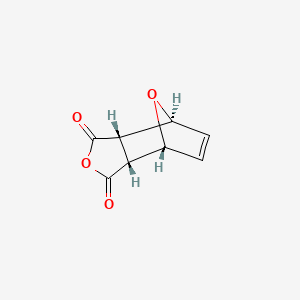

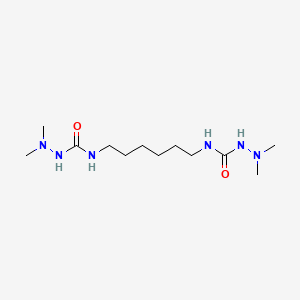

Bavachromene is a natural compound isolated from the seeds of Psoralea corylifolia, a plant widely used in traditional medicine. It belongs to the class of prenylated chalcones and has been studied for its various biological activities, including anti-inflammatory, antioxidant, and estrogenic effects .

Applications De Recherche Scientifique

Chemistry: Used as a precursor for synthesizing other bioactive compounds.

Biology: Exhibits significant anti-inflammatory and antioxidant activities.

Medicine: Potential therapeutic agent for conditions like Alzheimer’s disease and inflammation.

Industry: Used in the formulation of cosmetic products due to its antioxidant properties .

Analyse Biochimique

Biochemical Properties

Bavachromene has been found to interact with various enzymes, proteins, and other biomolecules in biochemical reactions . It has shown extraordinary protective effects on SNP-induced SH-SY5Y cells model . The specific protective mechanism of Bavachromene needs to be further studied .

Cellular Effects

Bavachromene has been found to have significant effects on various types of cells and cellular processes . It has shown potential anti-AD activity, protecting model cells from AD-related damages .

Molecular Mechanism

It has been found to exert its effects at the molecular level, including potential anti-inflammatory effects .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Bavachromene can be synthesized through the prenylation of chalcones. The reaction typically involves the use of a base such as potassium carbonate in an organic solvent like dimethylformamide. The reaction is carried out at elevated temperatures to facilitate the formation of the prenylated product .

Industrial Production Methods

Industrial production of bavachromene involves the extraction and purification from Psoralea corylifolia seeds. High-performance liquid chromatography (HPLC) is commonly used to isolate and purify bavachromene from the seed extracts .

Analyse Des Réactions Chimiques

Types of Reactions

Bavachromene undergoes various chemical reactions, including:

Oxidation: Bavachromene can be oxidized to form corresponding quinones.

Reduction: Reduction of bavachromene can yield dihydro derivatives.

Substitution: Bavachromene can undergo substitution reactions, particularly at the prenyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Substitution reactions often require catalysts like palladium on carbon.

Major Products

The major products formed from these reactions include quinones, dihydro derivatives, and various substituted chalcones .

Mécanisme D'action

Bavachromene exerts its effects through multiple molecular targets

Propriétés

IUPAC Name |

(E)-1-(7-hydroxy-2,2-dimethylchromen-6-yl)-3-(4-hydroxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O4/c1-20(2)10-9-14-11-16(18(23)12-19(14)24-20)17(22)8-5-13-3-6-15(21)7-4-13/h3-12,21,23H,1-2H3/b8-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYPURLGLYLCBSU-VMPITWQZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=CC2=CC(=C(C=C2O1)O)C(=O)C=CC3=CC=C(C=C3)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(C=CC2=CC(=C(C=C2O1)O)C(=O)/C=C/C3=CC=C(C=C3)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501345765 | |

| Record name | Bavachromene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501345765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41743-38-8 | |

| Record name | Bavachromene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501345765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the known biological activities of Bavachromene?

A1: Bavachromene has demonstrated various biological activities, including:

- Antibacterial activity: Research indicates bavachromene exhibits inhibitory effects against Streptococcus mutans, a bacterium implicated in dental caries. This suggests its potential use in preventing cavities, particularly in combination with fluoride varnish. []

- Anti-inflammatory activity: Studies show that bavachromene can modulate the expression of inflammatory mediators like iNOS and COX-2 in LPS-activated microglia, suggesting potential benefits in treating neuroinflammatory diseases. []

Q2: What is the chemical structure of Bavachromene?

A2: Bavachromene is a prenylated chalcone, a type of natural product. Its structure consists of two aromatic rings linked by a three-carbon enone system, with an additional prenyl group attached.

Q3: How is Bavachromene typically isolated and identified from natural sources?

A3: Bavachromene is typically isolated from the seeds of the plant Psoralea corylifolia through various chromatographic techniques. These may include repeated column chromatography and high-performance liquid chromatography (HPLC). Identification is usually achieved through spectroscopic analyses like:

- Nuclear Magnetic Resonance (NMR): This technique helps elucidate the structure of the compound by analyzing the magnetic properties of atomic nuclei. Both 1H NMR and 13C NMR data are often used for structure determination. [, ]

- Mass Spectrometry (MS): MS helps determine the molecular weight and fragmentation pattern of the compound, providing further evidence for its identity. Techniques like Electron Impact Mass Spectrometry (EIMS) and Electrospray Ionization Mass Spectrometry (ESI-MS) can be used. [, ]

Q4: What are the common analytical methods used for the quantification of Bavachromene in plant extracts or formulations?

A4: High-Performance Liquid Chromatography (HPLC) is the most common method used for quantifying bavachromene in plant extracts or formulations.

- HPLC with Diode Array Detection (DAD): This method provides both qualitative and quantitative data, allowing for the simultaneous identification and quantification of bavachromene and other compounds present in the sample. [, ]

- HPLC with Mass Spectrometry (MS) Detection: This method offers higher sensitivity and selectivity than DAD and can be particularly useful for complex samples. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

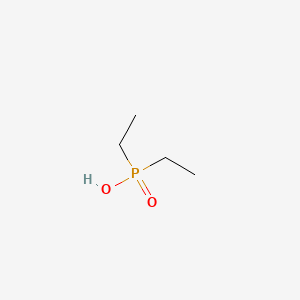

![(2S)-1-[(2S,3S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B1630809.png)